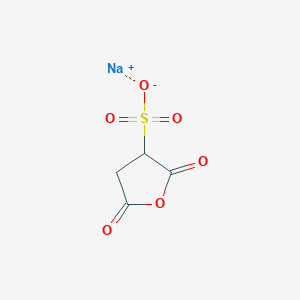
2,5-Dioxooxolano-3-sulfonato de sodio
Descripción general
Descripción
Sodium 2,5-dioxooxolane-3-sulfonate, also known as sulfosuccinic acid anhydride sodium salt, is a chemical compound with the molecular formula C4H3NaO6S. It is a white to off-white solid that is soluble in water and dimethyl sulfoxide (DMSO). This compound is used in various chemical reactions and has applications in multiple scientific fields .
Aplicaciones Científicas De Investigación
Sodium 2,5-dioxooxolane-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and amides.
Biology: The compound is used in biochemical assays and as a buffer component in various biological experiments.
Industry: Sodium 2,5-dioxooxolane-3-sulfonate is used in the production of detergents, surfactants, and other industrial chemicals
Mecanismo De Acción
Target of Action
It’s worth noting that this compound is a derivative of succinic acid .
Mode of Action
It’s known that surfactants like this compound can increase the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .
Biochemical Pathways
Surfactants can disrupt microbial dynamics and their important biogeochemical processes .
Pharmacokinetics
It’s known that the compound is a small molecule , which typically have good bioavailability due to their ability to cross cell membranes.
Result of Action
It’s known that surfactants can hinder plant-surviving processes and their ecological niche, and retard the human organic and systemic functionalities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Sodium 2,5-dioxooxolane-3-sulfonate. For instance, surfactants can have enormous adverse effects on health and the environment, necessitating the need to develop, select, and advance various analytical and assessment techniques to achieve effective identification and quantification of several surfactants in different environmental matrices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2,5-dioxooxolane-3-sulfonate can be synthesized through the sulfonation of succinic anhydride. The reaction involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of sodium 2,5-dioxooxolane-3-sulfonate involves large-scale sulfonation processes. The reaction is conducted in reactors equipped with temperature control systems to maintain optimal reaction conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,5-dioxooxolane-3-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfonate salts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted sulfonate compounds.
Comparación Con Compuestos Similares
- Sodium 2,5-dioxotetrahydrofuran-3-sulfonate
- Sulfosuccinic acid anhydride sodium salt
Comparison: Sodium 2,5-dioxooxolane-3-sulfonate is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct sulfonation capabilities and can participate in a wider range of chemical reactions. Its solubility in water and DMSO also makes it more versatile for various applications .
Propiedades
IUPAC Name |
sodium;2,5-dioxooxolane-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6S.Na/c5-3-1-2(4(6)10-3)11(7,8)9;/h2H,1H2,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZVAUZTNCXLPV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400503 | |
| Record name | Sodium 2,5-dioxooxolane-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73464-18-3 | |
| Record name | Sodium 2,5-dioxooxolane-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














